molecular formula C18H16N2S2 B3032430 Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- CAS No. 17619-11-3

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Cat. No.: B3032430
CAS No.: 17619-11-3
M. Wt: 324.5 g/mol
InChI Key: FPVZSJGTRGMMCI-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- is an organic compound with the molecular formula C18H16N2S2. It is characterized by the presence of two benzenamine groups connected by a 1,4-phenylenebis(thio) linkage. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- typically involves the reaction of 4-aminothiophenol with 1,4-dibromobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. The presence of the thioether linkage allows it to participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’-[1,4-phenylenebis(1-methylethylidene)]bis-
  • Benzenamine, 4,4’-methylenebis-
  • Benzenamine, 4,4’-(1,2-ethanediyl)bis-

Uniqueness

Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- is unique due to its thioether linkage, which imparts distinct chemical and physical properties. This linkage enhances its stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

4-[4-(4-aminophenyl)sulfanylphenyl]sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVZSJGTRGMMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487265
Record name Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17619-11-3
Record name Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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